3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 2,5-difluorobenzylsulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide under basic conditions.
Introduction of the 2,5-Difluorobenzylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2,5-difluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with a pyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the azetidine ring and the sulfonyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique chemical structure makes it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the azetidine ring can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)quinoline
- 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine stands out due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 2,5-difluorobenzylsulfonyl group also imparts unique electronic properties, enhancing its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
3-[1-[(2,5-difluorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-12-3-4-15(17)11(6-12)10-23(20,21)19-8-14(9-19)22-13-2-1-5-18-7-13/h1-7,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXSUTIFOANXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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